4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride CAS number and MSDS
4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride CAS number and MSDS
An In-Depth Technical Guide to 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its chemical properties, synthetic strategies, potential therapeutic applications, and essential safety protocols, offering a foundational resource for professionals in the field.
Compound Identification and Core Properties
4-(Aminomethyl)-1,2-dihydroquinolin-2-one, also known as 4-(Aminomethyl)quinolin-2(1H)-one, belongs to the quinolinone class of compounds. The quinolin-2(1H)-one core structure is a prevalent scaffold in numerous natural products and pharmacologically active molecules.[1] The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable property for experimental and developmental purposes. For research purposes, it is crucial to distinguish between the hydrochloride salt and its free base.
| Property | Value | Source |
| Chemical Name | 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | N/A |
| CAS Number | 132973-42-3 | [2] |
| Molecular Formula | C₁₀H₁₁ClN₂O | [2] |
| Molecular Weight | 210.66 g/mol | [2] |
| Free Base CAS | 132973-43-4 | [3][4] |
| Free Base Formula | C₁₀H₁₀N₂O | [3][4] |
| Free Base Weight | 174.20 g/mol | [4] |
| Physical Form | White to off-white powder or crystals | [5] |
| Recommended Use | For Research Use Only. Not for human or veterinary use. | [2] |
Synthetic Approaches and Methodologies
Conceptual Synthetic Strategy:
A common approach involves the construction of the quinolinone ring system, followed by functionalization at the 4-position. Domino reactions, which enable the formation of complex molecules in a single operation, are particularly efficient for creating such heterocyclic cores.[7] For instance, a multi-step synthesis could be envisioned starting from an appropriately substituted aniline precursor.
A potential key transformation is the intramolecular cyclization of an N-substituted aniline derivative. Gold-catalyzed intramolecular hydroarylation (IMHA) of N-protected-N-propargylanilines represents a mild and efficient method for constructing the 4-substituted-1,2-dihydroquinoline skeleton.[6] Another classic method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-2-ones or quinolin-4-ones.[8]
The aminomethyl group could be introduced via a precursor, such as a nitrile or an azide, which is then reduced in a later step. For example, an improved synthesis of related 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was achieved through the aluminum hydride reduction of a 1-cyano intermediate.[9]
Below is a generalized workflow illustrating a plausible synthetic pathway.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Drug Discovery and Research
The quinolin-2(1H)-one scaffold is recognized for its broad range of biological activities, including antitumor, kinase inhibition, and antibiotic effects.[1] Derivatives of 4-(aminomethyl)quinolin-2(1H)-one, in particular, have been investigated for their potential as anti-cancer agents.
Anti-Cancer Potential:
Studies have shown that novel derivatives of 4-(aminomethyl)quinolin-2(1H)-one exhibit significant anti-cancer properties.[10][11] In one study, synthesized compounds from this family were evaluated against the A549 human lung carcinoma cell line using an MTT assay, with one derivative emerging as the most potent anti-cancer agent in the series.[11] This suggests that the 4-(aminomethyl) moiety is a key pharmacophore for cytotoxic activity in this class of compounds.
The broader family of quinolinones is known to exert anti-cancer effects through various mechanisms of action.[8] While the specific mechanism for this compound is not fully elucidated, related quinolinones are known to:
-
Induce Apoptosis: Compounds like ciprofloxacin, a fluoroquinolone, have been shown to induce programmed cell death in various cancer cell lines.[8]
-
Inhibit Key Enzymes: Data indicate that quinolones can inhibit proteins and enzymes crucial for cancer cell growth, such as topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K).[8]
The diagram below illustrates potential pathways targeted by quinolinone-based compounds.
Caption: Potential mechanisms of action for quinolinone anti-cancer agents.
Characterization and Analytical Methods
The structural integrity and purity of 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride must be confirmed using standard analytical techniques. These methods are essential for quality control in both research and development settings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, including the arrangement of protons and carbons on the quinolinone ring and the aminomethyl side chain. Spectral data for related derivatives are available in the literature, providing a reference for peak assignments.[10]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound and confirm its elemental composition, typically by observing the [M+H]⁺ ion for the free base.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A validated HPLC method can separate the target compound from starting materials, by-products, and other impurities.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as the C=O of the lactam ring and the N-H bonds of the amine and amide groups.[10]
Safety, Handling, and Storage
Comprehensive safety data is critical for handling this chemical. The available information indicates several hazards associated with the free base, which should be considered applicable to the hydrochloride salt.
GHS Hazard Classification: [3]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H336: May cause drowsiness or dizziness. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[14] Wear a lab coat or other protective clothing.[13]
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[14]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a physician.[13][14]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[13][14]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
-
Store under an inert atmosphere at room temperature.[5]
-
Protect from light.[13]
References
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4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | Sapphire Bioscience.
-
4-(aminomethyl)-1,2-dihydroquinolin-2-one — Chemical Substance Information - NextSDS.
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4-(aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride | 1354782-97-0.
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Sharma, P., et al. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica.
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4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride.
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Safety Data Sheet for 2-Hydroxyquinoline.
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Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents | Request PDF - ResearchGate.
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4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride - Sigma-Aldrich.
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Safety Data Sheet - Angene Chemical.
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4-(AMINOMETHYL)QUINOLIN-2(1H)-ONE | 132973-43-4 - ChemicalBook.
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Arcadi, A., et al. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules.
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3-(Aminomethyl)-1-methyl-1,2-dihydroquinolin-2-one hydrochloride | Sapphire Bioscience.
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Wesołowska, M., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
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Reddy, C. R., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
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Saitkulov, F. E., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE.
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Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis.
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Mackenzie, A. H. Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine.
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4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
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Beaumont, D., et al. Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of medicinal chemistry.
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Ukrainets, I. V., et al. 1,2-DIHYDROQUINOLINE OR 4-HYDROXY-2,2-DIOXO- 1Н-2λ6,1-BENZOTHIAZINE? Chemistry of Heterocyclic Compounds.
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Zelena, E., et al. Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics.
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